ethyl 3-cyano-2-(1-isopropyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a cyano group (-CN), a carboxamide group (-CONH2), a pyrazole ring (a five-membered ring with two nitrogen atoms), and a dihydrothieno[2,3-c]pyridine ring (a fused ring system containing a thiophene ring and a pyridine ring). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano and carboxamide groups could make it more soluble in polar solvents .Scientific Research Applications
Chemical Synthesis and Derivative Formation
Research on compounds related to ethyl 3-cyano-2-(1-isopropyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate primarily involves their synthesis and the formation of various derivatives. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into multiple derivatives, including pyrazole, isoxazolo[3,4-b]pyridine, and pyrano[2,3-d]pyridine derivatives, through reactions with various nucleophilic reagents (Harb, Hesien, Metwally, & Elnagdi, 1989). Similarly, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation to yield ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, indicating a potential route for synthesizing a range of heterocyclic compounds (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).
Structural and Quantum Chemical Studies
The structural and quantum chemical properties of related compounds have been studied, providing insights into their chemical behavior. A crystallographic and quantum-chemical study of ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate, for instance, revealed details about its solid-state conformation and structure-activity relationships, which are crucial for understanding its chemical and potentially pharmacological properties (Orsini, Benetollo, Bombieri, & Mosti, 1990).
Potential Biological Activities
Some derivatives of this compound have been synthesized with an expectation of biological activities, such as antihypertensive properties. For example, the synthesis of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates and their potential antihypertensive activity highlights the intersection of organic synthesis and medicinal chemistry (Kumar & Mashelker, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 3-cyano-2-[(2-propan-2-ylpyrazole-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-4-26-18(25)22-8-6-12-13(9-19)17(27-15(12)10-22)21-16(24)14-5-7-20-23(14)11(2)3/h5,7,11H,4,6,8,10H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDKHPYHWFBFHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=NN3C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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